tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate
Beschreibung
tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H25N3O4 and a molecular weight of 335.398 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(2-nitrophenyl)methylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(21)19-10-8-14(9-11-19)18-12-13-6-4-5-7-15(13)20(22)23/h4-7,14,18H,8-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDSQWXGRAQKGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50516282 | |
| Record name | tert-Butyl 4-{[(2-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87120-79-4 | |
| Record name | tert-Butyl 4-{[(2-nitrophenyl)methyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50516282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Nucleophilic Substitution Route
-
- 4-Amino-1-Boc-piperidine (tert-butyl 4-aminopiperidine-1-carboxylate)
- 2-Nitrobenzyl bromide
-
- Solvent: Dichloromethane (DCM) or acetonitrile (CH3CN)
- Base: Triethylamine or similar organic base to scavenge HBr formed
- Temperature: Ambient to slightly elevated (room temperature to 40 °C)
- Time: Several hours (typically 4–12 hours)
Procedure:
The 4-amino-1-Boc-piperidine is dissolved in the solvent, followed by addition of triethylamine. 2-Nitrobenzyl bromide is then added dropwise under stirring. The reaction mixture is stirred until completion, monitored by TLC or HPLC. After reaction, the mixture is washed with aqueous solutions to remove salts, dried, and concentrated. Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.Yield and Purity:
Yields are generally moderate to high (60–85%), with purity confirmed by NMR and mass spectrometry.
Protection and Deprotection Steps
The Boc group is introduced prior to alkylation to protect the piperidine nitrogen. This is commonly done by reacting 4-aminopiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
After the alkylation step, the Boc group can be retained or removed depending on downstream requirements. Deprotection is typically achieved using trifluoroacetic acid (TFA) in dichloromethane under mild conditions.
The protection/deprotection strategy ensures selectivity and prevents side reactions at the piperidine nitrogen.
Industrial Scale Considerations
Industrial synthesis follows similar routes but adapts reaction parameters for scale-up, including solvent recycling, temperature control, and continuous stirring.
Purification may involve crystallization rather than chromatography to reduce costs.
The method reported for 1-Boc-4-aminopiperidine synthesis (a key intermediate) involves:
Reaction Mechanism Insights
The key step is an SN2 nucleophilic substitution where the amine nitrogen of Boc-protected piperidine attacks the electrophilic benzylic carbon of 2-nitrobenzyl bromide.
The nitro group on the benzyl moiety is electron-withdrawing, which can influence the reactivity of the benzyl halide and may require careful control of reaction conditions.
The base neutralizes the HBr formed, preventing protonation of the amine and facilitating the substitution.
Analytical Characterization of the Product
NMR Spectroscopy (1H and 13C): Confirms the presence of Boc group, piperidine ring, and aromatic nitrobenzyl moiety.
Mass Spectrometry: Confirms molecular weight (335.4 g/mol).
FTIR Spectroscopy: Characteristic peaks include nitro group stretches (~1520 cm^-1), carbamate carbonyl (~1680 cm^-1).
Purity Assessment: Typically by HPLC or GC.
Summary Table of Preparation Methods
Research Findings and Optimization
Optimization of base equivalents, solvent polarity, and temperature can improve yields and reduce side products.
Use of milder bases and controlled addition rates helps minimize over-alkylation or decomposition.
Continuous flow reactors have been explored for improved reproducibility and scalability in similar amination reactions, though specific data for this compound is limited.
Analytical cross-validation using NMR, MS, and IR is critical to confirm product identity and purity, especially for pharmaceutical intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Reduction: The major product formed is tert-Butyl 4-(2-aminobenzylamino)piperidine-1-carboxylate.
Substitution: Depending on the substituent introduced, various derivatives of the original compound can be formed.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of piperidine, including tert-butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate, exhibit significant antimicrobial properties. These compounds can serve as potential leads for developing new antibiotics. For example, compounds with similar structures have been shown to inhibit β-lactamase enzymes, which are responsible for antibiotic resistance in bacteria. This characteristic makes them valuable in combination therapies with β-lactam antibiotics to enhance their effectiveness against resistant strains .
Analgesic Properties
Piperidine derivatives are also explored for their analgesic effects. The structural modifications, such as the introduction of the nitro group, can enhance the binding affinity to opioid receptors, potentially leading to new pain management therapies. Studies have demonstrated that certain piperidine-based compounds can modulate pain pathways effectively, suggesting that this compound could contribute to this field .
Synthesis and Derivatives
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions starting from readily available piperidine derivatives. Common methods include:
- N-Alkylation Reactions : Involving the reaction of piperidine with nitrobenzyl halides.
- Carboxylation Reactions : Utilizing tert-butyl esters to introduce the carboxylic acid moiety effectively.
These synthetic routes are crucial for producing derivatives with varying biological activities and optimizing yields for pharmaceutical applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules, potentially affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and its analogues.
tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Used as a semi-flexible linker in PROTAC development for targeted protein degradation.
Uniqueness
tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate is unique due to the presence of the nitrobenzyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Biologische Aktivität
tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate, with the CAS number 87120-79-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
The biological activity of this compound is attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes and receptors, which can influence neurological and physiological processes.
Biological Activity Overview
Research indicates that this compound exhibits several pharmacological effects:
- Neuroprotective Effects :
- Cholinesterase Inhibition :
- Antioxidant Properties :
Study 1: Neuroprotective Mechanisms
A study published in the European Journal of Medicinal Chemistry examined various multifunctional ligands targeting BuChE and their effects on neuroprotection. The findings indicated that compounds similar to this compound showed significant inhibition of beta-amyloid aggregation and improved neuronal survival in vitro .
Study 2: Enzyme Inhibition
Research conducted by Wichur et al. (2021) highlighted the structure-activity relationship (SAR) of related compounds, demonstrating that modifications in the piperidine ring could enhance BuChE inhibitory potency. The study reported an IC50 value for BuChE inhibition around 90 nM for optimized ligands .
Data Table: Biological Activities
Q & A
Q. What are the common synthetic routes for tert-Butyl 4-(2-nitrobenzylamino)piperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, including:
- Condensation : Reacting a nitrobenzyl derivative (e.g., 3-nitrobenzaldehyde) with a piperidine precursor (e.g., tert-butyl piperidine-1-carboxylate) under basic conditions (e.g., triethylamine in dichloromethane) .
- Protection/Deprotection : Use of tert-butyloxycarbonyl (Boc) groups to protect amine functionalities during synthesis, followed by acidic deprotection (e.g., TFA) .
- Purification : Column chromatography using silica gel and gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product .
Q. Which analytical methods are critical for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm structural integrity, with DMSO-d6 or CDCl3 as solvents .
- Mass Spectrometry : High-resolution MS (e.g., HPLC-TOF) to verify molecular weight (e.g., observed Δppm: -1.34 in similar compounds) .
- FTIR : Identification of functional groups (e.g., nitro stretches at ~1520 cm, carbonyl peaks at ~1680 cm) .
Q. What safety protocols are recommended for handling this compound?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols/dust .
- Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .
Advanced Research Questions
Q. How can researchers address discrepancies in spectroscopic data during characterization?
- Cross-Validation : Combine multiple techniques (e.g., GC-MS retention time locking, FTIR, and H NMR in different solvents) to resolve ambiguities .
- Isotopic Labeling : Use deuterated analogs to confirm peak assignments in complex NMR spectra .
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra .
Q. What strategies optimize the yield of this compound in scaled-up syntheses?
- Design of Experiments (DoE) : Systematically vary reaction parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions .
- Continuous Flow Reactors : Enhance reproducibility and reduce side reactions in nitro-group reductions .
- In Situ Monitoring : Use techniques like ReactIR to track reaction progress and intermediate stability .
Q. How should researchers handle unexpected toxicity findings in preliminary assays?
- Dose-Response Studies : Establish LC/IC values using in vitro models (e.g., HepG2 cells) to assess acute toxicity .
- Metabolite Profiling : Identify toxic degradation products via LC-MS/MS and compare with structural analogs .
- QSAR Models : Predict toxicity using quantitative structure-activity relationship tools to guide structural modifications .
Q. What methodologies assess the compound’s potential as a drug intermediate?
- Stability Testing : Evaluate hydrolytic stability under physiological pH (e.g., pH 1.2–7.4 buffers) to gauge shelf-life .
- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to predict intestinal absorption .
- Enzyme Inhibition Screens : Test against cytochrome P450 isoforms (e.g., CYP3A4) to identify metabolic interactions .
Data Contradiction and Validation
Q. How can conflicting solubility data be resolved?
- Phase Solubility Studies : Measure solubility in buffered solutions (pH 1–10) and co-solvents (e.g., DMSO, PEG-400) .
- Thermodynamic Analysis : Use van’t Hoff plots to differentiate intrinsic solubility vs. kinetic solubility artifacts .
Q. What steps validate the compound’s purity when commercial standards are unavailable?
- Orthogonal Chromatography : Employ reverse-phase HPLC (C18 column) and HILIC methods to detect polar/non-polar impurities .
- Elemental Analysis : Confirm %C, %H, %N matches theoretical values (e.g., ±0.3% tolerance) .
Ecological and Regulatory Considerations
Q. How is ecological risk assessed for this compound when toxicity data is limited?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
